4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S. It is a derivative of benzene, featuring a nitro group, a trifluoromethyl group, and a sulfonyl chloride group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common route involves the sulfonylation of 4-nitro-2-(trifluoromethyl)benzene using chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield. The general reaction is as follows:
4-Nitro-2-(trifluoromethyl)benzene+Chlorosulfonic acid→4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high efficiency and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates. The nitro and trifluoromethyl groups can also influence the compound’s reactivity and stability, affecting the overall reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzene-1-sulfonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-(Trifluoromethyl)benzene-1-sulfonyl chloride: Lacks the nitro group, affecting its chemical properties and uses.
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the nitro and trifluoromethyl groups These functional groups impart distinct electronic and steric effects, influencing the compound’s reactivity and making it a valuable intermediate in various chemical syntheses
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO4S/c8-17(15,16)6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICROHEDUOASYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444-46-2 | |
Record name | 4-nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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